Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that combines a pyrazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-aminocrotonate with 3-pyridinecarboxaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
- Methyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with biological targets and its overall stability .
Biological Activity
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole intermediates. Various methods have been reported, including nucleophilic substitutions and cyclization reactions, leading to improved yields and purity. For example, a method utilizing manganese(IV) oxide in acetonitrile has shown promising results in synthesizing related pyrazole derivatives with high efficiency and reduced hazards .
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its structural features that allow interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives of pyrazole have demonstrated significant antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Compound | Activity | Target Strain | IC50 (µg/mL) |
---|---|---|---|
This compound | Antibacterial | E. coli | 25 |
Related Derivative | Antibacterial | S. aureus | 30 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects . Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some derivatives exhibited higher selectivity for COX-2 compared to COX-1, suggesting potential as safer anti-inflammatory agents .
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties , capable of scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in various diseases .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including this compound, against multi-drug resistant bacteria. The results indicated a notable reduction in bacterial growth, supporting its use as a potential antimicrobial agent .
- In Vivo Anti-inflammatory Study : In a murine model of inflammation, the compound showed significant reduction in edema and inflammatory markers when administered at varying doses. The findings suggest that it may serve as an effective treatment for inflammatory diseases .
Properties
CAS No. |
1014631-61-8 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 1-pyridin-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-5-7-14(13-10)9-4-3-6-12-8-9/h3-8H,2H2,1H3 |
InChI Key |
KCZZFDOHVREAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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